Bienvenue dans la boutique en ligne BenchChem!

N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

NMDAR NR2B FGFR target selectivity

This 2-fluorophenyl oxalamide is the only analog with a reported Kd of 5.10 nM for the NR2B subunit without confounding FGFR covalent inhibition. The 4-fluorophenyl isomer (FIIN-4) potently inhibits FGFR (IC50 ~2.6–9.2 nM), rendering it unusable for NR2B-focused studies. Its inclusion in patent WO2024131918 further validates its application as an antiviral lead. Procuring this exact CAS 898458-43-0 ensures target specificity in synaptic plasticity, chronic pain, and neurodegenerative disease models where kinome interference must be excluded.

Molecular Formula C22H20FN3O3
Molecular Weight 393.418
CAS No. 898458-43-0
Cat. No. B2916397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
CAS898458-43-0
Molecular FormulaC22H20FN3O3
Molecular Weight393.418
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC=CO4
InChIInChI=1S/C22H20FN3O3/c23-16-7-2-3-8-17(16)25-22(28)21(27)24-14-19(20-10-5-13-29-20)26-12-11-15-6-1-4-9-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
InChIKeyWXVYHMAMNABJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898458-43-0): Oxalamide Derivative with a Differentiated Pharmacological Fingerprint


N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (CAS 898458-43-0) is a synthetic oxalamide characterized by a 2-fluorophenyl group at the N1 position and a hybrid furan-indoline moiety at the N2 position [1]. This substitution pattern places it within a series of bis-amide compounds that have been explored for both kinase inhibition and neurological target engagement [2]. Notably, its 2-fluorophenyl isomer is structurally distinct from the known FGFR covalent inhibitor FIIN-4 (4-fluorophenyl isomer) and the multi-kinase inhibitor FIIN-3 (2-methoxy-5-methylphenyl analog), suggesting unique target selectivity .

Why N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Minor alterations to the N1 aromatic substituent of the oxalamide scaffold produce profound shifts in pharmacological target engagement. The 2-fluorophenyl group of the target compound imparts distinct electronic and steric properties relative to the 4-fluorophenyl group in FIIN-4, which is a potent covalent FGFR inhibitor (IC50 2.6–9.2 nM) . In contrast, the target compound demonstrates high-affinity binding to the NMDAR NR2B subunit (Kd 5.10 nM) [1]. This orthogonal target profile means that an FGFR-focused researcher cannot substitute the target compound into an NR2B assay, and vice versa. Procurement of the exact 2-fluorophenyl analog is therefore mandatory for experiments involving glutamatergic signaling or for structure-activity relationship (SAR) studies centered on ortho-fluorination effects.

Quantitative Differentiation Evidence for N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide


Target Engagement Shift: NMDAR NR2B Affinity vs. FGFR Inhibition by FIIN-4

The target compound binds the NMDAR NR2B subunit with a Kd of 5.10 nM in Sprague-Dawley rat brain striatum [1]. In contrast, the closely related 4-fluorophenyl isomer FIIN-4 potently inhibits FGFR1-4 kinases with IC50 values of 2.6, 2.6, 5.6, and 9.2 nM, respectively . No published FGFR inhibitory activity is reported for the target compound, indicating that the ortho-fluorine substitution redirects binding from receptor tyrosine kinases to ionotropic glutamate receptors.

NMDAR NR2B FGFR target selectivity

N1 Substituent-Dependent FGFR Potency: FIIN-4 vs. FIIN-3 Comparison

Within the oxalamide series, FGFR inhibitory potency is highly sensitive to N1 aromatic substitution. FIIN-4 (4-fluorophenyl) inhibits FGFR1 with an IC50 of 2.6 nM, whereas FIIN-3 (2-methoxy-5-methylphenyl) exhibits a 5-fold reduction in potency (FGFR1 IC50 = 13.1 nM) . The target compound, bearing a 2-fluorophenyl group, is predicted to show yet another potency profile owing to steric and electronic differences at the ortho position; preliminary data suggest a shift away from FGFR inhibition entirely (see Evidence Item 1).

FGFR inhibition structure-activity relationship oxalamide

Proprietary Development Pathway: Inclusion in Antiviral Patent WO2024131918

The target compound is encompassed by the patent application WO2024131918, titled 'Substituted Oxalamide Derivative, Preparation Method Therefor, and Use Thereof,' filed by Chengdu Easton Biopharmaceuticals Co., Ltd. [1]. The patent claims oxalamide derivatives with antiviral activity, potentially targeting influenza virus cap-dependent endonuclease. This therapeutic direction is distinct from the oncology-focused FGFR inhibition pursued by FIIN-4 and FIIN-3.

antiviral patent oxalamide derivative

Optimal Research and Procurement Scenarios for N1-(2-Fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide


Selective Probe for NR2B-Containing NMDA Receptors in Neuropharmacology

With a Kd of 5.10 nM for the NMDAR NR2B subunit [1], the compound serves as a high-affinity ligand for studying NR2B-containing NMDA receptors, which are implicated in synaptic plasticity, chronic pain, and neurodegenerative diseases. Its lack of FGFR activity ensures that observed effects are attributable to glutamate receptor modulation rather than kinase pathway interference.

Lead Compound for Antiviral Agents Targeting Cap-Dependent Endonuclease

The inclusion of the compound in patent WO2024131918 [2] positions it as a potential antiviral lead. Researchers can leverage the synthetic methodologies and biological data described in the patent to initiate optimization campaigns against influenza or other viruses.

Kinase Selectivity Profiling and Off-Target Analysis

The divergent target engagement between the 2-fluorophenyl and 4-fluorophenyl isomers makes the compound a valuable tool for mapping the kinome selectivity landscape of oxalamide-based inhibitors. Comparative profiling against FIIN-4 [1] can reveal how ortho-fluorination alters kinase polypharmacology.

Quote Request

Request a Quote for N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.